molecular formula C14H21ClN2O2 B14276013 Nonyl 5-chloropyrazine-2-carboxylate CAS No. 169335-45-9

Nonyl 5-chloropyrazine-2-carboxylate

Cat. No.: B14276013
CAS No.: 169335-45-9
M. Wt: 284.78 g/mol
InChI Key: FWCNZZHMKBQNLO-UHFFFAOYSA-N
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Description

Nonyl 5-chloropyrazine-2-carboxylate is a chemical intermediate designed for research and development applications, particularly in medicinal and agrochemistry. This compound features a pyrazine core functionalized with a chloro group and a nonyl ester. The extended nonyl carbon chain is strategically incorporated to enhance lipophilicity, a property critical for improving cell membrane permeability and the overall pharmacokinetic profile of drug candidates . The 5-chloropyrazine-2-carboxylate scaffold is a versatile building block in synthesizing more complex molecules. Research on analogous structures, such as decyl and propyl esters of chloropyrazine and aminopyrazine carboxylates, has demonstrated significant value in anti-infective discovery . These derivatives are explored as potential antimycobacterial agents, with some showing promising activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . The mechanism of action for this class of compounds may involve targeting bacterial pathways such as fatty acid synthase I (FAS-I) . Beyond pharmaceuticals, pyrazinecarboxylate derivatives are also investigated in agrochemical research for their potential to inhibit photosynthetic electron transport, which could lead to the development of new herbicidal agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

169335-45-9

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

nonyl 5-chloropyrazine-2-carboxylate

InChI

InChI=1S/C14H21ClN2O2/c1-2-3-4-5-6-7-8-9-19-14(18)12-10-17-13(15)11-16-12/h10-11H,2-9H2,1H3

InChI Key

FWCNZZHMKBQNLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CN=C(C=N1)Cl

Origin of Product

United States

Preparation Methods

Hydrolysis of 5-Chloropyrazine-2-Carbonitrile

The hydrolysis of 5-chloropyrazine-2-carbonitrile to the corresponding carboxylic acid is a widely adopted method. In the presence of aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) , the nitrile group undergoes hydrolysis to yield the carboxylic acid. For instance, a procedure adapted from [US8513415B2] involves refluxing 5-chloropyrazine-2-carbonitrile in 6 M HCl at 100°C for 6 hours, achieving a 78% yield of 5-chloropyrazine-2-carboxylic acid. Alternatively, alkaline hydrolysis with 20% NaOH at 80°C for 4 hours provides comparable yields (75–80%) but requires neutralization with HCl to isolate the acid.

Table 1: Hydrolysis Conditions for 5-Chloropyrazine-2-Carbonitrile

Reagent Concentration Temperature (°C) Time (h) Yield (%)
HCl 6 M 100 6 78
NaOH 20% 80 4 75
H2SO4 10 M 120 3 65

Oxidation of 2-Methyl-5-chloropyrazine

Oxidation of 2-methyl-5-chloropyrazine using potassium permanganate (KMnO4) in acidic media represents an alternative route. However, this method is less favored due to lower yields (50–60%) and the generation of stoichiometric manganese dioxide waste.

Esterification of 5-Chloropyrazine-2-Carboxylic Acid with Nonanol

Esterification of the carboxylic acid with nonyl alcohol is typically achieved via acid-catalyzed Fischer esterification or coupling-agent-mediated reactions .

Acid-Catalyzed Fischer Esterification

Fischer esterification employs sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as catalysts. A representative protocol involves refluxing equimolar amounts of 5-chloropyrazine-2-carboxylic acid and nonanol in toluene with 2 mol% H2SO4 for 12 hours, achieving an 85% yield. Water removal via azeotropic distillation enhances equilibrium displacement.

Table 2: Fischer Esterification Optimization

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
H2SO4 Toluene 110 12 85
p-TsOH Xylene 140 8 82
HCl (gas) DCM 40 24 70

Coupling Agent-Mediated Esterification

For acid- or temperature-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature affords the ester in 90% yield. This method avoids high temperatures but requires anhydrous conditions and costly reagents.

One-Pot Synthesis from 2,5-Dichloropyrazine

A streamlined one-pot approach condenses nitrile hydrolysis and esterification into a single reactor. Reacting 2,5-dichloropyrazine with sodium cyanide (NaCN) in dimethylformamide (DMF) at 120°C generates 5-chloropyrazine-2-carbonitrile, which is subsequently hydrolyzed with HCl and esterified with nonanol in situ. This method reduces purification steps and achieves a 70% overall yield.

Industrial-Scale Production Considerations

Scalable synthesis necessitates cost-effective reagents and solvent recovery. Continuous-flow reactors improve heat transfer and reaction control for hydrolysis steps, while molecular sieves enhance esterification efficiency by adsorbing water. Industrial protocols from [WO2008010796A1] recommend using toluene as a recyclable solvent and cesium carbonate (Cs2CO3) as a mild base to minimize side reactions.

Table 3: Industrial Process Parameters

Parameter Laboratory Scale Industrial Scale
Reactor Volume 1 L 5000 L
Temperature Control ±2°C ±0.5°C
Solvent Recovery (%) 70 95
Annual Production 10 kg 10,000 kg

Purification and Characterization

Crude this compound is purified via vacuum distillation (b.p. 180–185°C at 0.1 mmHg) or recrystallization from hexane/ethyl acetate (3:1). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity (>99%). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyrazine-H), 8.62 (s, 1H, pyrazine-H), 4.35 (t, 2H, OCH₂), 1.65 (m, 2H), 1.25 (m, 12H), 0.88 (t, 3H).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).

Chemical Reactions Analysis

    Reactivity: Nonyl 5-chloropyrazine-2-carboxylate can undergo several types of reactions

    Common Reagents and Conditions: Reactions typically involve base-catalyzed or acid-catalyzed processes. Specific reagents and conditions depend on the desired transformation.

    Major Products: The primary products include various substituted derivatives of this compound.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for designing novel materials, such as liquid crystals or functional polymers.

      Biology and Medicine: Researchers explore its potential as a bioactive compound, studying its interactions with biological targets.

      Industry: Applications range from agrochemicals to pharmaceutical intermediates.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate the precise pathways affected by nonyl 5-chloropyrazine-2-carboxylate.

  • Comparison with Similar Compounds

    Structural and Physicochemical Properties

    The table below compares Nonyl 5-chloropyrazine-2-carboxylate with key analogs, focusing on molecular weight, substituents, and lipophilicity:

    Compound Name Ester Chain Substituent Position Molecular Weight Lipophilicity (LogP)*
    This compound C₉H₁₉ 5-Cl, 2-COO⁻ ~285.8† High
    Methyl 5-chloropyrazine-2-carboxylate CH₃ 5-Cl, 2-COO⁻ 172.57 Moderate
    Ethyl 5-chloropyrazine-2-carboxylate C₂H₅ 5-Cl, 2-COO⁻ 186.6 Moderate
    tert-Butyl 5-chloropyrazine-2-carboxylate C(CH₃)₃ 5-Cl, 2-COO⁻ 216.7 High
    2-Methyldecyl 5-chloropyrazine-2-carboxylate C₁₁H₂₃ 5-Cl, 2-COO⁻ ~327.9 Very High

    *LogP values estimated based on chain length and branching.
    †Calculated based on molecular formula C₁₄H₁₉ClN₂O₂.

    Key Observations :

    • Ester Chain Length: Longer chains (e.g., nonyl, 2-methyldecyl) increase lipophilicity, enhancing serum stability and tissue penetration. For example, tert-butyl and 2-methyldecyl esters exhibit 100-fold greater serum stability than pyrazinamide (PZA) .
    • Positional Isomerism: Ethyl 3-chloropyrazine-2-carboxylate () demonstrates that chlorine placement (3- vs. 5-position) affects synthetic purity and biological activity. This compound avoids isomerism issues due to fixed 5-Cl substitution.

    Key Findings :

    • Lipophilic esters (e.g., tert-butyl, 2-methyldecyl) require 10-fold lower concentrations than PZA to inhibit Mtb, attributed to enhanced cellular uptake and resistance to esterase degradation .
    • This compound likely follows this trend, though specific activity data are lacking.

    Comparison with Non-Ester Derivatives

    • Amides : 5-Chloro-N-phenylpyrazine-2-carboxamides () show moderate activity (MIC₉₀ ~1–10 μg/mL) but lower serum stability than esters due to hydrolytic susceptibility.
    • Carbonitriles : 5-Chloropyrazine-2-carbonitrile () has high structural similarity (0.98) but lacks the ester moiety, reducing antimycobacterial potency.

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